N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is a synthetic indole-based compound featuring a 1-methylindole-5-carboxamide core linked to a phenyl ring substituted with a 1,2-thiazinan moiety bearing a sulfone group. The sulfone (dioxido) group enhances polarity and may improve metabolic stability compared to non-oxidized sulfur-containing analogs . The six-membered thiazinan ring likely adopts a puckered conformation, as described by Cremer and Pople for general monocyclic systems, which could influence its three-dimensional binding interactions .
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-22-12-10-15-14-16(4-9-19(15)22)20(24)21-17-5-7-18(8-6-17)23-11-2-3-13-27(23,25)26/h4-10,12,14H,2-3,11,13H2,1H3,(H,21,24) |
InChI Key |
XPWDOQBCSIWGTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2-thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxido group: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxido group.
Attachment of the phenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the indole moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling of the indole and thiazinane derivatives: This final step involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the dioxido group or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Conformational and Crystallographic Insights
- Thiazinan Puckering : The thiazinan ring in the target compound is expected to exhibit puckering, as defined by Cremer and Pople’s coordinates for six-membered rings. This contrasts with the planar pyrazole ring in ’s compound, which forms dihedral angles of 16.96°–55.54° with adjacent aromatic systems .
Physicochemical Properties
- Solubility and Polarity: The sulfone group in the target compound increases polarity compared to methylsulfanyl () or non-sulfonated heterocycles. This could enhance aqueous solubility but reduce membrane permeability.
- Thermal Stability : High melting points in analogs like compound 15 (289°C) and 16 (390°C) suggest that indole-carboxamide derivatives generally exhibit robust thermal stability, which may extend to the target compound .
Research Implications
The structural uniqueness of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide lies in its combination of a sulfone-modified thiazinan ring and indole-carboxamide core. Compared to piperazine- or aryl-substituted analogs, this molecule may offer distinct pharmacokinetic or target-binding profiles due to:
Enhanced polarity and metabolic stability from the sulfone group.
Conformational flexibility from the puckered thiazinan ring, enabling adaptation to diverse binding pockets .
Further studies should explore its biological activity, particularly in contexts where piperazine or pyrazole-based analogs have shown promise (e.g., kinase inhibition or GPCR modulation).
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide is a complex heterocyclic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 383.5 g/mol. Its structure incorporates multiple functional groups, including an indole ring and a thiazine moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | NKXSWPHSCOBVHG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression. The compound may also modulate signaling pathways associated with apoptosis and cell proliferation.
Key Mechanisms:
- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on enzymes such as apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in inflammatory responses and cancer development .
- Modulation of Cytokine Production : It can suppress the overexpression of pro-inflammatory cytokines, thereby reducing inflammation .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anti-inflammatory Activity : In preclinical models, the compound has shown significant anti-inflammatory effects. For instance, in a dextran sulfate sodium (DSS)-induced model of ulcerative colitis, it markedly reduced disease activity index (DAI), body weight loss, and colonic shortening .
Anticancer Potential : The compound's ability to inhibit ASK1 suggests potential applications in cancer therapy. ASK1 inhibitors have been proposed as therapeutic agents for various cancers due to their role in regulating cell survival and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same class:
- Ulcerative Colitis Model : A study demonstrated that a structurally similar indole derivative exhibited significant anti-colitis effects by inhibiting ASK1 signaling pathways, leading to decreased inflammation in the colon .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the indole and thiazine components can enhance the biological activity of these compounds. For example, certain substitutions in the indole ring have been linked to improved potency against ASK1 .
- Pharmacokinetics : In vivo studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic profiles, suggesting good absorption and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
